molecular formula C11H12FNO4 B3102181 4-Fluoro-3-nitrophenyl pivalate CAS No. 1415564-98-5

4-Fluoro-3-nitrophenyl pivalate

Cat. No.: B3102181
CAS No.: 1415564-98-5
M. Wt: 241.22 g/mol
InChI Key: JZHPBVPEPYHRLD-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenyl pivalate is a chemical compound that has garnered significant attention due to its unique properties and potential applications in various fields. It is a derivative of pivalic acid and is characterized by the presence of a fluoro and nitro group on the phenyl ring.

Mechanism of Action

Target of Action

Similar compounds have been used for biomolecule immobilization and bioconjugation , suggesting that its targets could be a wide range of biomolecules.

Mode of Action

It’s known that similar compounds, such as 4-fluoro-3-nitrophenyl azide, can form a covalent bond with biomolecules upon photo-irradiation . This suggests that 4-Fluoro-3-nitrophenyl pivalate might interact with its targets in a similar manner, leading to changes in the biomolecules’ structure and function.

Biochemical Pathways

Given its potential use in biomolecule immobilization and bioconjugation , it’s likely that it affects a variety of biochemical pathways depending on the specific biomolecules it interacts with.

Result of Action

Based on the known actions of similar compounds , it’s likely that it leads to changes in the structure and function of the biomolecules it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-nitrophenyl pivalate typically involves the esterification of 4-fluoro-3-nitrophenol with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable methods such as continuous flow synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrophenyl pivalate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluoro-3-nitrophenol and pivalic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides; conditions include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride; conditions include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide); solvents like water or ethanol and temperatures ranging from room temperature to reflux.

Major Products

Scientific Research Applications

4-Fluoro-3-nitrophenyl pivalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-nitrophenyl acetate
  • 4-Fluoro-3-nitrophenyl benzoate
  • 4-Fluoro-3-nitrophenyl methanesulfonate

Uniqueness

4-Fluoro-3-nitrophenyl pivalate is unique due to the presence of the pivalate ester group, which imparts distinct reactivity and stability compared to other similar compounds. Its specific combination of functional groups makes it particularly useful in certain synthetic and research applications .

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHPBVPEPYHRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190961
Record name Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415564-98-5
Record name Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415564-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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